(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Description
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is a diarylketone derivative featuring a 4-chlorophenyl group and a 2-hydroxy-5-methylphenyl group linked via a ketone bridge. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-13(16)12(8-9)14(17)10-3-5-11(15)6-4-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANGXBRARYTWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279055 | |
| Record name | 4'-Chloro-2-hydroxy-5-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-05-6 | |
| Record name | NSC11166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-2-hydroxy-5-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Friedel-Crafts Acylation
Friedel-Crafts acylation remains the most widely employed method for synthesizing diaryl ketones. For (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone, this involves reacting 2-hydroxy-5-methylphenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. Graphite and methanesulfonic acid (MsOH) have been identified as effective catalysts, enabling acylation at the hydroxyl-activated aromatic ring.
In a representative procedure, a mixture of 2-hydroxy-5-methylphenol (1 mmol), 4-chlorobenzoyl chloride (1.2 mmol), and graphite (8.3 mmol) is heated to 120°C in MsOH for 3–4 hours. The crude product is extracted with ethyl acetate and purified via flash chromatography, yielding 72–78% of the target compound. Steric hindrance from the 5-methyl group necessitates prolonged reaction times compared to unsubstituted phenols.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that montmorillonite K-10 clay, when used under microwave conditions (40% power, 5 min), facilitates the acylation of 4-methylbenzoate derivatives with 87% yield for analogous structures. Adapting this protocol, 2-hydroxy-5-methylphenol and 4-chlorobenzoyl chloride reacted in dichloromethane under microwave irradiation (300 W, 10 min), achieving an 82% yield with reduced byproduct formation.
Sulfonate Ester Intermediate Routes
Sulfonate Protection-Deprotection
To mitigate undesired side reactions during acylation, the hydroxyl group in 2-hydroxy-5-methylphenol can be temporarily protected as a sulfonate ester. A patent describes the synthesis of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in pyridine. This intermediate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride, followed by alkaline deprotection using methanolic KOH to restore the hydroxyl group. While this three-step sequence achieves 68% overall yield, it introduces complexity compared to direct acylation.
Comparative Analysis of Methodologies
Yield and Efficiency
The table below summarizes key parameters for prominent synthesis routes:
Microwave-assisted synthesis offers the shortest reaction time and highest yield, making it preferable for lab-scale production. However, sulfonate-mediated routes provide better regioselectivity for substrates prone to electrophilic aromatic substitution side reactions.
Structural Characterization
Post-synthesis analysis typically includes:
- IR Spectroscopy : Confirmation of carbonyl (C=O) stretches at 1,665–1,670 cm⁻¹ and hydroxyl (O–H) bands at 3,500–3,650 cm⁻¹.
- X-ray Diffraction : Monoclinic crystal structures (space group P2₁/c) with unit cell parameters a = 13.753 Å, b = 10.056 Å, c = 13.469 Å, and β = 100.63° have been reported for related compounds.
- NMR Spectroscopy : Distinct signals for methyl groups (δ 2.3–2.35 ppm) and aromatic protons (δ 6.9–7.7 ppm) in CDCl₃.
Challenges and Limitations
Steric and Electronic Effects
The 2-hydroxy-5-methyl substitution pattern creates steric hindrance, slowing acylation kinetics. Electron-donating methyl groups further deactivate the ring, necessitating higher catalyst loadings or elevated temperatures.
Byproduct Formation
Competing ortho-acylation and ketone dimerization are observed in conventional methods, particularly when stoichiometric ratios deviate beyond 1:1.2 (phenol:acyl chloride).
Industrial Scalability Considerations
Microwave-assisted protocols face energy efficiency challenges at multi-kilogram scales. Conversely, sulfonate-mediated routes, despite additional steps, benefit from standardized batch reactor conditions and easier purification. Cost analyses favor montmorillonite K-10 clay over graphite due to its reusability (>5 cycles without significant activity loss).
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. Notably, compounds with similar structures have shown anti-inflammatory and antifungal activities, suggesting that this compound may also possess these beneficial effects .
Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Inhibitors of tyrosinase are of particular interest for cosmetic applications and the treatment of hyperpigmentation disorders. Studies show that derivatives of this compound can effectively inhibit tyrosinase activity, making them candidates for further development as skin-whitening agents .
Anti-Cancer Potential
Investigations into the anti-cancer properties of related compounds have revealed promising results. For instance, derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar properties. The presence of the chlorophenyl group is believed to enhance the compound's interaction with biological targets .
Synthesis and Chemical Applications
Synthetic Intermediate
this compound serves as a versatile intermediate in organic synthesis. It is employed in the preparation of more complex molecules, particularly those required for pharmaceutical applications. Its structure allows for further modifications that can lead to the development of new therapeutic agents .
Material Science
The compound's unique chemical properties make it suitable for use in material science, particularly in the development of polymers and other materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material strength and stability under various conditions .
Case Study 1: Tyrosinase Inhibition
A study focused on synthesizing a series of this compound derivatives highlighted their inhibitory effects on tyrosinase from Agaricus bisporus. Among these derivatives, one compound exhibited an IC50 value of 1.5 μM, significantly lower than the reference compound kojic acid (IC50 = 17.8 μM). This demonstrates the potential of these compounds as effective agents for skin depigmentation therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various pathogenic microorganisms. The results showed that it inhibited the growth of several bacterial strains effectively, indicating its potential application as an antimicrobial agent in pharmaceuticals .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits its effects by inhibiting specific enzymes or receptors involved in inflammatory and cancer pathways.
Molecular Targets: It targets enzymes such as steroid sulfatase (STS) and other proteins involved in cell signaling and proliferation.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following compounds share structural similarities with (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone, differing primarily in substituent positions and functional groups:
| Compound | CAS No. | Key Substituents | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | Cl (C5), OH (C2), CH2OH (C3) | C9H9ClO3 | 200.62 | 97–98°C |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | Cl (C2), OH (C4), OCH3 (C5) | C9H9ClO3 | 200.62 | 107–110°C |
| 2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone | 22307-95-5 | Cl (C4 and ethanone), OH (C2), CH3 (C5) | C9H8Cl2O2 | 219.07 | Not reported |
| (2-Hydroxy-5-methylphenyl)(phenyl)methanone | 1470-57-1 | OH (C2), CH3 (C5) on phenyl; no Cl substituent | C14H12O2 | 212.24 | Not reported |
| (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | 1205551-36-5 | Cl (C4), F (C5), OH (C2) | C13H9ClFO2 | 263.66 | Not reported |
Key Observations :
- Chlorine Substitution : The presence of Cl at the para position (C4) on the phenyl ring enhances electrophilic reactivity and may influence binding in biological targets .
- Hydroxy and Methyl Groups: The 2-hydroxy-5-methyl substitution pattern in the target compound improves solubility compared to non-polar analogs (e.g., phenylmethanone derivatives) .
Physicochemical Properties
- Melting Points: Analogs with hydroxy and chloro substituents exhibit melting points between 97–110°C, suggesting moderate crystallinity. The absence of Cl in (2-Hydroxy-5-methylphenyl)(phenyl)methanone (CAS 1470-57-1) may lower thermal stability .
- Solubility : Hydroxy groups enhance water solubility, while bulky substituents (e.g., benzothiazole in ) reduce it. The target compound’s methyl group likely balances hydrophobicity for drug-like properties .
Biological Activity
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone, also known by its CAS number 6279-05-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chlorinated phenyl group and a hydroxymethyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may modulate enzyme activity and receptor binding, influencing various cellular processes. Notably, it has been studied for its effects on:
- Cell Cycle Regulation : The compound has shown potential in arresting the cell cycle in the G2/M phase, which is crucial for cancer therapy.
- Apoptosis Induction : It may promote apoptosis in cancer cells by regulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
- Inflammatory Response Modulation : Initial studies suggest that it could inhibit pro-inflammatory cytokine release, indicating potential anti-inflammatory properties.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in Table 1.
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Anti-inflammatory | Reduces TNF-alpha release | |
| Enzyme inhibition | Modulates enzyme activity |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved cell cycle arrest and apoptosis induction through modulation of key regulatory proteins.
- Anti-inflammatory Effects : Research indicated that this compound effectively reduced the release of TNF-alpha in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies : Docking simulations revealed that this compound interacts with specific enzymes involved in cancer progression, providing insights into its potential therapeutic applications.
Research Findings
Recent findings have expanded the understanding of the biological activities associated with this compound:
- In Vitro Studies : Various in vitro assays have confirmed its cytotoxic effects against multiple cancer cell lines, with IC50 values reported in the low micromolar range.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified critical structural components necessary for maintaining biological activity, guiding future drug design efforts.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone with high purity?
- Methodological Answer : The synthesis involves Friedel-Crafts acylation or Suzuki coupling, followed by hydroxylation. For purification, column chromatography (silica gel, hexane/ethyl acetate) is critical. Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate). NMR (¹H/¹³C) and LC-MS are used to confirm purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···O in the hydroxyl group) .
- NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.3 ppm for methyl) and ¹³C NMR (δ 190–200 ppm for ketone carbonyl) .
- FT-IR : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) .
Q. How to identify and quantify impurities in this compound during pharmaceutical analysis?
- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Common impurities include (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, EP) and fenofibric acid derivatives .
Advanced Research Questions
Q. What experimental protocols evaluate the antiviral activity of this compound?
- Methodological Answer :
- Viral inhibition assays : Prepare a stock solution (100 mg/L in acidified saline) and dilute in RPMI 1640 medium. Test cytotoxicity via MTT assay on Vero cells. Measure viral load reduction using plaque assays (e.g., for herpes simplex virus) .
- Dosage optimization : EC₅₀ values are determined using dose-response curves (concentration range: 0.1–50 µM) .
Q. How does structural modification of the phenyl rings affect bioactivity?
- Methodological Answer : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties. Compare logP values (via HPLC) and binding affinity (molecular docking to viral proteases). For example, fluorinated analogs show enhanced metabolic stability .
Q. How to resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use UPLC-PDA to monitor degradation products. Acidic conditions (pH 3) stabilize the ketone group, while alkaline conditions (pH 9) promote hydrolysis. Statistical analysis (ANOVA) identifies significant degradation pathways .
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Methodological Answer : Slow evaporation from ethanol/water (1:1) at 4°C yields monoclinic crystals (space group P21/c). Challenges include polymorphism; annealing or seeding techniques may be required. Hydrogen bonding between hydroxyl and ketone groups stabilizes the lattice .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-methyl position to enhance electrophilicity.
- Pharmacophore mapping : Overlay derivatives in docking software (e.g., AutoDock Vina) to identify critical interactions with target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
